Glycyl-L-histidyl-L-seryl-L-glutamine
Description
Glycyl-L-histidyl-L-seryl-L-glutamine is a tetrapeptide comprising glycine (Gly), L-histidine (His), L-serine (Ser), and L-glutamine (Gln). Tetrapeptides often play roles in cell signaling, enzymatic processes, and therapeutic applications due to their stability and receptor-binding capabilities. For example, peptides containing histidine (e.g., glycylhistidyllysine) demonstrate chemotactic activity , while glutamine-containing peptides like L-alanyl-L-glutamine are used clinically for improved bioavailability .
Properties
CAS No. |
672941-73-0 |
|---|---|
Molecular Formula |
C16H25N7O7 |
Molecular Weight |
427.41 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25N7O7/c17-4-13(26)21-10(3-8-5-19-7-20-8)14(27)23-11(6-24)15(28)22-9(16(29)30)1-2-12(18)25/h5,7,9-11,24H,1-4,6,17H2,(H2,18,25)(H,19,20)(H,21,26)(H,22,28)(H,23,27)(H,29,30)/t9-,10-,11-/m0/s1 |
InChI Key |
MVLHPXWHFLGLTR-DCAQKATOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-seryl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-histidyl-L-seryl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycyl-L-histidyl-L-seryl-L-glutamine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of Glycyl-L-histidyl-L-seryl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may influence cellular signaling pathways, protein synthesis, or enzymatic activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Profiles
*Calculated based on constituent amino acids (Gly: 75.07, His: 155.16, Ser: 105.09, Gln: 146.15).
Key Findings and Implications
Structural Influence on Function : Histidine-containing peptides (e.g., GHK) show strong chemotactic activity, suggesting this compound may share similar properties due to its His residue .
Research Gaps : Direct studies on this compound are needed to elucidate its pharmacokinetics, toxicity, and specific biological roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
